5-bromo-2-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine and chlorine atoms attached to a benzamide core, along with a tetrahydrocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves multiple steps One common method starts with the synthesis of the tetrahydrocarbazole moiety, followed by its attachment to the benzamide core
Synthesis of Tetrahydrocarbazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrocarbazole ring system.
Attachment to Benzamide Core: The tetrahydrocarbazole intermediate is then reacted with a benzamide derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The benzamide core can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
5-bromo-2-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-phenylbenzamide
- 5-bromo-2-chloro-N-methylbenzamide
- 5-bromo-2-chloro-N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)benzamide
Uniqueness
What sets 5-bromo-2-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide apart from similar compounds is its unique combination of the tetrahydrocarbazole moiety with the benzamide core, along with the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrClN2O/c21-13-6-7-17(22)16(10-13)20(25)23-11-12-5-8-19-15(9-12)14-3-1-2-4-18(14)24-19/h5-10,24H,1-4,11H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQSEBMWCPPEEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=C(C=CC(=C4)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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